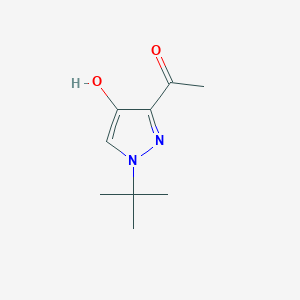
2-(5-Fluoropyridin-2-YL)acetonitrile
Overview
Description
“2-(5-Fluoropyridin-2-YL)acetonitrile” is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(5-Fluoropyridin-2-YL)acetonitrile” can be represented by the InChI code: 1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 .
Physical And Chemical Properties Analysis
“2-(5-Fluoropyridin-2-YL)acetonitrile” is a liquid at room temperature .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of a fluorine atom, a strong electron-withdrawing substituent, alters the basicity and reactivity of the aromatic ring. 2-(5-Fluoropyridin-2-YL)acetonitrile serves as a precursor in synthesizing various fluoropyridines, which are less reactive than their chlorinated and brominated analogues .
Agricultural Chemical Development
In the quest for new agricultural products with improved properties, introducing fluorine atoms into lead structures is a common modification. 2-(5-Fluoropyridin-2-YL)acetonitrile can be used to synthesize compounds with fluorine-containing substituents on aryl rings, which have been commercialized as active agricultural ingredients .
Pharmaceutical Research
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The introduction of fluorine into pharmaceutical compounds can significantly alter their metabolic stability and biological activity. 2-(5-Fluoropyridin-2-YL)acetonitrile is a valuable building block in the synthesis of these fluorinated medicinal candidates .
Radiopharmaceuticals
Fluorine-18 labeled compounds are crucial in positron emission tomography (PET) for cancer diagnosis and research. 2-(5-Fluoropyridin-2-YL)acetonitrile can be used to create F-18 substituted pyridines, which serve as imaging agents for various biological applications, including local radiotherapy of cancer .
Material Science
In material science, fluorinated compounds contribute to the development of advanced materials with unique properties. 2-(5-Fluoropyridin-2-YL)acetonitrile can be involved in the synthesis of materials that require the incorporation of fluorinated pyridine structures to enhance their performance .
Catalysis
Catalysts containing fluorine are known for their enhanced reactivity and selectivity. 2-(5-Fluoropyridin-2-YL)acetonitrile can be utilized in the preparation of catalytic systems that benefit from the unique electronic effects of fluorinated ligands.
Organic Synthesis
This compound is also used in organic synthesis to introduce fluoropyridine moieties into larger organic molecules. These moieties can significantly influence the physical and chemical properties of the resulting compounds, making them valuable in various organic synthesis applications .
Biological Activity Studies
2-(5-Fluoropyridin-2-YL)acetonitrile is used in the design and synthesis of novel heterocyclic compounds with potential biological activities. These compounds are evaluated for their therapeutic potential in various diseases, contributing to the discovery of new drugs .
Safety and Hazards
This compound is classified as potentially hazardous. Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUOWYTUQYRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697146 | |
| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridin-2-YL)acetonitrile | |
CAS RN |
960371-08-8 | |
| Record name | 5-Fluoro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960371-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)


![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)






